4-Chloroethcathinone hydrochloride

Description

Classification and Chemical Context of 4-Chloroethcathinone (B12801267) Hydrochloride (4-CEC)

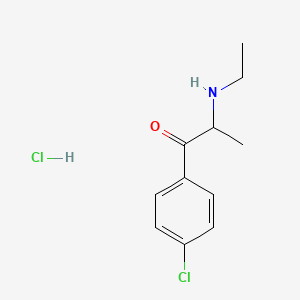

4-CEC is classified as a substituted cathinone (B1664624), a subgroup of phenethylamines characterized by a ketone group at the beta position of the phenethylamine (B48288) backbone. Its systematic chemical name is 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one, with the hydrochloride salt form being 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride. The structure of 4-CEC is analogous to other cathinones, featuring a chlorine atom substituted at the para- (4-) position of the phenyl ring. This halogenation is a common modification in the clandestine synthesis of NPS, intended to alter the compound's pharmacological properties.

The synthesis of 4-CEC typically involves a two-step process starting from 4-chloropropiophenone. The first step is an α-bromination to create an α-bromoketone intermediate, followed by a nucleophilic substitution with an amine to produce the cathinone freebase, which is then converted to its more stable hydrochloride salt.

Interactive Data Table: Chemical and Physical Properties of 4-CEC Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride | nih.gov |

| Synonyms | 4-CEC, 4-chloro-N-ethylcathinone | swgdrug.org |

| Molecular Formula | C₁₁H₁₅Cl₂NO | nih.gov |

| Molecular Weight | 248.15 g/mol | nih.gov |

| Appearance | White or off-white powder | swgdrug.orgunodc.org |

| CAS Number | 22198-75-0 | nih.govcaymanchem.com |

Emergence of 4-Chloroethcathinone Hydrochloride (4-CEC) in Illicit Markets

The emergence of 4-CEC in illicit drug markets is part of a broader trend of the proliferation of NPS. Synthetic cathinones represent one of the largest and most frequently reported groups of NPS to international monitoring bodies like the United Nations Office on Drugs and Crime (UNODC). uni-saarland.de These substances are often marketed online as "research chemicals" or "plant food" to avoid legal scrutiny.

The appearance of 4-CEC on the illicit market can be seen as a response to the legislative control of other popular synthetic cathinones. As authorities schedule certain compounds, clandestine chemists synthesize new, structurally similar but legally distinct analogues, creating a "cat-and-mouse game" with law enforcement. nih.gov

Forensic analyses of seized drug samples have confirmed the presence of 4-CEC in various forms, sometimes as a single substance and other times mixed with other NPS or traditional illicit drugs. researchgate.netulisboa.pt A study conducted by a Spanish harm reduction NGO between June 2014 and October 2016 found 4-CEC in 5 of the 1,471 analyzed samples containing at least one NPS. nih.gov The samples were often sold as other substances like 3-MMC, MDMA, or ketamine, indicating a lack of quality control and potential for unintentional consumption. nih.gov The detection of 4-CEC in drug seizures has been reported in both Europe and the United States, highlighting its international distribution. nih.gov

Interactive Data Table: Research Findings on 4-CEC

| Research Area | Key Findings | References |

| Pharmacokinetics | In animal models, 4-CEC showed rapid absorption and elimination. The highest concentrations were found in the brain, lung, kidney, and liver. | doaj.org |

| Metabolism | Major metabolic pathways include carbonyl group reduction and N-deethylation. | uni-saarland.descispace.com |

| Behavioral Effects | In rodent studies, 4-CEC increased locomotor activity and substituted for the discriminative stimulus effects of methamphetamine and cocaine, suggesting a potential for abuse. nih.gov It was less efficacious in producing peak stimulant effects compared to methamphetamine. researchgate.net | researchgate.netnih.gov |

| Cognitive Effects | A single "binge" exposure in mice was shown to trigger immediate and long-lasting cognitive dysfunction, including impairments in learning and memory. cespu.ptcespu.pt | cespu.ptcespu.pt |

Structure

3D Structure

Properties

CAS No. |

22198-75-0 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |

InChI |

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |

InChI Key |

RNBCGEIZCHBTGL-UHFFFAOYSA-N |

SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Cl |

Synonyms |

4-CEC |

Origin of Product |

United States |

Synthetic Pathways and Precursors of 4 Chloroethcathinone Hydrochloride 4 Cec

Established Synthetic Routes for 4-Chloroethcathinone (B12801267) Hydrochloride (4-CEC)

The primary and most documented synthetic pathway to 4-Chloroethcathinone (4-CEC) hydrochloride involves a two-step process. This method begins with the α-bromination of an arylketone precursor, followed by a nucleophilic substitution with an amine.

The initial step is the α-bromination of 4-chloropropiophenone. This reaction typically employs bromine (Br₂) or hydrobromic acid (HBr) in a solvent such as dichloromethane (B109758) at a controlled temperature, often between 0–10°C. The reaction results in the formation of the intermediate, 2-bromo-1-(4-chlorophenyl)propan-1-one.

An alternative, though less common, synthetic route involves the oxidation of 4-chloroephedrine or 4-chloromethcathinone. However, this method is noted to be stereoselective and necessitates the use of enantiomerically pure starting materials, which can make it less practical for large-scale synthesis.

Another described synthesis method involves the diazotization of 4-chloroaniline, followed by reduction and acidification steps.

Precursor Compounds and Reaction Intermediates in 4-Chloroethcathinone Hydrochloride (4-CEC) Synthesis

The synthesis of 4-CEC hydrochloride relies on several key precursor compounds and proceeds through specific reaction intermediates. The primary precursors and intermediates are detailed below.

| Compound Type | Compound Name | Role in Synthesis |

| Precursor | 4-Chloropropiophenone | The starting arylketone. |

| Precursor | Ethylamine | The amine source for nucleophilic substitution. |

| Precursor | Bromine (Br₂) or Hydrobromic Acid (HBr) | Brominating agents for the α-bromination step. |

| Precursor | 4-Chloroaniline | Starting material for an alternative synthesis route. |

| Intermediate | 2-Bromo-1-(4-chlorophenyl)propan-1-one | The α-bromoketone formed after the bromination of 4-chloropropiophenone. |

| Intermediate | 4-CEC Free Base | The direct product of the nucleophilic substitution before conversion to the hydrochloride salt. |

| Intermediate | 4-Chloroephedrine or 4-Chloromethcathinone | Starting materials for a less common, stereoselective synthesis route. |

The quality control of the synthesis is critically dependent on monitoring the purity of these precursors and the formation of the key intermediates.

Potential Synthetic Impurities and Byproducts in this compound (4-CEC) Production

The synthesis of 4-CEC can lead to the formation of various impurities and byproducts. The presence and profile of these impurities can be indicative of the synthetic route employed.

Common impurities include unreacted starting materials, such as 4-chloropropiophenone, and halogenated impurities. The reaction conditions, including solvent purity and temperature, must be carefully controlled to minimize the formation of these byproducts. Post-synthesis purification steps like recrystallization or chromatography are essential to achieve a high purity of the final product.

A significant potential byproduct is the formation of isomeric impurities. For instance, the use of certain amine sources in cathinone (B1664624) synthesis has been shown to produce iso-cathinones. researchgate.net In the context of 4-CEC, there is a notable analytical challenge in distinguishing it from its positional isomer, 3-chloroethcathinone, using gas chromatography-mass spectrometry (GC-MS) alone due to overlapping retention times.

Advanced Analytical Methodologies for 4 Chloroethcathinone Hydrochloride 4 Cec

Chromatographic Techniques for 4-Chloroethcathinone (B12801267) Hydrochloride (4-CEC) Analysis

Chromatographic methods are fundamental in the separation and analysis of 4-CEC from various matrices, including seized drug samples and biological specimens. These techniques are often coupled with mass spectrometry to provide definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for 4-Chloroethcathinone Hydrochloride (4-CEC)

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of 4-CEC. In typical GC-MS protocols, the sample is first vaporized and then separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

For the analysis of synthetic cathinones like 4-CEC, a basic extraction procedure is often recommended to improve the peak shape during GC-MS analysis. unodc.org This involves dissolving the sample in water, basifying the solution to approximately pH 11, and then extracting with an organic solvent. unodc.org While GC-Electron Ionization-Mass Spectrometry (GC-EI-MS) can separate isomers of 4-CEC, the resulting mass spectra are often very similar and difficult to distinguish. nih.gov To overcome this, Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) with methane (B114726) as the reagent gas has been shown to be a superior technique, providing unique fragmentation patterns for each isomer, thus facilitating easier identification. nih.gov

A developed and validated GC-MS method for the simultaneous quantification of 4-CEC and other synthetic cathinones in whole blood demonstrated linearity in the range of 10 to 800 ng/mL, with a limit of detection (LOD) of 5 ng/mL. researchgate.net Another study developed a GC-tandem mass spectrometry (GC-MS/MS) method for the determination of 45 amphetamine-type stimulants and synthetic cathinones in whole blood, highlighting its enhanced sensitivity and selectivity. springermedizin.de

Table 1: GC-MS Method Parameters for 4-CEC Analysis

| Parameter | Details | Reference |

| Sample Preparation | Dilution in chloroform (B151607) after basic extraction. | unodc.orgswgdrug.org |

| GC Column | Cross-linked methylsilicone capillary column (e.g., Optima-5 MS). | uni-saarland.de |

| Carrier Gas | Helium. | springermedizin.de |

| Injection Mode | Splitless or split mode. | springermedizin.de |

| Oven Temperature Program | Initial hold at 50°C, ramped to 300°C. | springermedizin.de |

| MS Ionization | Electron Ionization (EI) or Chemical Ionization (CI). | nih.gov |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for this compound (4-CEC)

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) have become indispensable tools for the analysis of 4-CEC and its metabolites. uni-saarland.deresearchgate.net These techniques offer high sensitivity, selectivity, and the ability to analyze complex mixtures without the need for derivatization.

LC-HRMS/MS has been instrumental in identifying numerous metabolites of 4-CEC in human urine and blood samples, with studies identifying as many as 47 metabolites. uni-saarland.de This is crucial for understanding the compound's metabolic fate in the body. UPLC-MS/MS, a high-pressure version of HPLC, provides faster analysis times and improved resolution. measurlabs.com A validated UPLC-MS/MS method for the detection of 16 synthetic cathinones, including 4-CEC, in urine reported a low limit of detection (LOD) of 0.09 ng/mL for 4-CEC. nih.gov

The elucidation of the redox pathways of 4-CEC has been successfully achieved using liquid chromatography coupled to tandem mass spectrometry. mdpi.com Furthermore, LC with a diode array detector (LC-DAD) has been shown to be a useful technique for differentiating structurally similar synthetic cathinones, as the different isomers exhibit distinguishable UV spectra even if their retention times partially overlap. nih.gov

Table 2: LC-MS Method Parameters for 4-CEC Analysis

| Parameter | Details | Reference |

| LC System | UPLC or HPLC systems. | nih.govmdpi.com |

| Column | Reversed-phase columns (e.g., C18). | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid or ammonium (B1175870) formate. | uni-saarland.de |

| MS System | High-resolution mass spectrometers (e.g., Orbitrap) or tandem mass spectrometers. | uni-saarland.denih.gov |

| Ionization Source | Heated electrospray ionization (HESI-II). | uni-saarland.de |

| Detection Mode | Full scan and data-dependent MS/MS or multiple reaction monitoring (MRM). | uni-saarland.denih.gov |

Spectroscopic Methods for this compound (4-CEC) Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 4-CEC, serving as a crucial tool for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound (4-CEC) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of 4-CEC hydrochloride. The chemical shifts and coupling constants observed in the NMR spectrum are unique to the molecule's structure. For instance, the ¹H NMR spectrum of 4-CEC hydrochloride in DMSO-d₆ shows characteristic signals for the aromatic protons, the ethyl group protons, and the proton alpha to the carbonyl group. swgdrug.org Low-field ¹H NMR spectroscopy has also been demonstrated as a rapid method for the identification of controlled substances, including synthetic cathinones like 4-CEC. acs.org

Table 3: ¹H NMR Data for 4-CEC Hydrochloride

| Proton | Chemical Shift (ppm) in DMSO-d₆ | Reference |

| Aromatic Protons | 7.63-8.08 | mdpi.com |

| CαH | 5.40 | mdpi.com |

| N(CH₃)₂ | 2.85 | mdpi.com |

| CαCH₃ | 1.49 | mdpi.com |

Infrared (IR) and Raman Spectroscopy for this compound (4-CEC) Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a molecular "fingerprint" of a compound by measuring the vibrations of its chemical bonds. nih.govphotothermal.com These techniques are complementary, as some molecular vibrations are more active in IR spectroscopy while others are more active in Raman spectroscopy. photothermal.comedinst.com

Fourier Transform Infrared (FTIR) spectroscopy is capable of providing confirmative structural information for cathinones, with each regioisomer exhibiting a distinctive pattern. nih.gov However, this technique often requires high drug purity for unambiguous identification. nih.gov Raman spectroscopy, on the other hand, can be used for the analysis of aqueous solutions and through semi-translucent containers, making it a valuable tool for field testing. thermofisher.com The combination of IR and Raman spectroscopy can provide a more complete characterization of the molecular structure of 4-CEC. photothermal.com

The "fingerprint" region in the Raman spectrum, typically between 300 and 1900 cm⁻¹, is particularly useful for identifying and authenticating pharmaceutical ingredients and can be applied to the analysis of 4-CEC. spectroscopyonline.com

Electrochemical and Emerging Detection Platforms for this compound (4-CEC)

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of 4-CEC. These techniques typically involve measuring the current response of an electroactive species at an electrode surface as a function of an applied potential. The voltammetric characterization of 4-CEC has been performed using cyclic and square wave voltammetry on screen-printed electrodes. mdpi.com The oxidation of 4-CEC is an irreversible process, and the peak potential is dependent on the pH of the electrolyte. mdpi.com

Emerging detection platforms are also being developed for the high-throughput screening of 4-CEC. One such platform utilizes carbon dots (C-dots) functionalized papers. nih.gov The photoluminescence of the C-dots is quenched in the presence of 4-CEC, allowing for its detection. nih.gov This method has shown potential for the screening of cathinones in crime sites. nih.gov

Voltammetric Characterization of this compound (4-CEC)

Voltammetry has emerged as a rapid and effective technique for the analysis of electroactive substances such as synthetic cathinones. The electrochemical behavior of 4-CEC has been investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV) on various modified screen-printed electrodes (SPEs). mdpi.com

Research into the voltammetric profile of 4-CEC, alongside other synthetic cathinones like alpha-pyrrolidinovalerophenone (PVP), N-ethylhexedrone (NEH), and 3-chloromethcathinone (B1649792) (3-CMC), has been conducted to establish a foundation for its electrochemical detection. mdpi.com These studies have successfully elucidated the redox pathways of the compounds through techniques like liquid chromatography coupled to mass spectrometry (LC-MS). mdpi.com

The electrochemical oxidation of 4-CEC was characterized on graphite (B72142) (G-SPE), graphene (GPH-SPE), and multi-walled carbon nanotube (MWCNT-SPE) screen-printed electrodes. The influence of pH on the electrochemical response is a critical parameter. For 4-CEC, the peak potential (Ep) and current intensity (Ip) of its oxidation signal vary with the pH of the electrolyte solution, which typically involves a phosphate-buffered saline (PBS) solution. mdpi.com The investigation into these electrochemical behaviors allows for the development of fast screening tests, which are essential for law enforcement agencies dealing with the continuous emergence of new psychoactive substances. mdpi.comresearchgate.net

| Electrode | pH | Peak Potential (Eₚ) (V) | Current Intensity (Iₚ) (µA) |

| G-SPE | 7.0 | ~1.05 | ~2.0 |

| 9.5 | ~0.95 | ~1.8 | |

| 12.0 | ~0.85 | ~1.5 | |

| GPH-SPE | 7.0 | ~1.00 | ~2.5 |

| 9.5 | ~0.90 | ~2.2 | |

| 12.0 | ~0.80 | ~2.0 | |

| MWCNT-SPE | 7.0 | ~0.98 | ~3.5 |

| 9.5 | ~0.88 | ~3.0 | |

| 12.0 | ~0.78 | ~2.8 |

Data derived from graphical representations in forensic analysis studies of synthetic cathinones. mdpi.com

Carbon Dot-Functionalized Papers (CDFPs) for High-Throughput Sensing of this compound (4-CEC)

A novel and low-cost sensing platform for 4-CEC utilizes carbon dots (C-dots) functionalized on paper substrates. nih.govnih.gov C-dots synthesized from L-arginine via a hydrothermal method exhibit strong photoluminescence (PL) that can be quenched by certain analytes. nih.govroyalsocietypublishing.org This phenomenon forms the basis of a "turn-off" PL sensing assay for cathinones. nih.gov

The sensing mechanism relies on an electron transfer process between the C-dots and the π-conjugated keto group present in the 4-CEC molecule, which induces the photoluminescence quenching. nih.govekb.eg To create a high-throughput screening tool, these C-dots are coated onto chromatography paper that has been patterned with an 8 x 12 well format using a solid-ink printing method. nih.govnih.gov

This approach has been shown to be effective for quantifying 4-CEC. The sensitivity and selectivity of the C-dot probe can be tuned by adjusting the pH of the medium. nih.gov At a pH of 11.0, the probe demonstrates selectivity for cathinones, as the poor solubility of other abused substances like heroin and cocaine minimizes their interference. nih.govnih.gov This sensing system, which includes a portable UV lamp and a smartphone for detection, shows significant potential for on-site screening of suspected substances at crime scenes. nih.gov

| Sensing Platform | pH | Linear Range (mM) | Limit of Detection (LOD) (mM) |

| C-dots in Aqueous Solution | 11.0 | Not Specified | 1.73 |

| Carbon Dot-Functionalized Paper (CDFP) | 11.0 | 0.5 - 10.0 | 0.14 |

Data based on studies of C-dot based sensors for cathinone (B1664624) detection. nih.gov

Sample Preparation and Matrix Considerations for this compound (4-CEC) Analysis

The accurate analysis of 4-CEC is highly dependent on the sample matrix and the methods used for extraction and preparation. Different procedures are required for seized bulk materials versus complex biological specimens.

Extraction from Seized Materials and Powders

For forensic analysis of seized materials, which are often in powder or crystalline form, sample preparation is typically straightforward. The primary goal is to dissolve the compound in a suitable solvent to prepare it for instrumental analysis. mdpi.com Analytical standards of 4-CEC used in research are often obtained from seized samples provided by law enforcement agencies, such as the Portuguese Criminal Police. nih.gov

The seized powder is accurately weighed and dissolved in a solvent compatible with the analytical technique being employed. For instance, in voltammetric analysis, the sample would be dissolved in the same electrolyte buffer (e.g., PBS) used for the measurement. mdpi.com For chromatographic methods like UPLC-MS/MS, the sample would be dissolved in a mixture of the mobile phase components, such as a solution of ammonium acetate (B1210297) in water and methanol (B129727) with formic acid. mdpi.com This ensures that the compound is fully solubilized and can be introduced into the analytical instrument for identification and quantification.

Analysis in Biological Matrices: In Vitro and Animal Biospecimens (e.g., Liver Microsomes, Urine, Plasma)

Analyzing 4-CEC in biological matrices is more complex due to the presence of numerous interfering substances like proteins, salts, and other endogenous compounds.

In Vitro Liver Microsomes: To understand the metabolic fate of 4-CEC, in vitro studies are conducted using human and rat liver microsomes. nih.govnih.gov These studies are essential for identifying potential biomarkers of intake. nih.govnih.gov In a typical procedure, 4-CEC is incubated with pooled human liver microsomes (pHLM) or S9 fractions in the presence of co-factors necessary for Phase I and Phase II metabolic reactions. nih.govscispace.com Following incubation, the reaction is stopped, often by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. uni-saarland.de The sample is then centrifuged, and the supernatant is collected for analysis by methods such as liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS). nih.govuni-saarland.de These studies have identified various metabolites resulting from reactions like carbonyl group reduction and glucuronidation. scispace.com

| Parameter | Value |

| In Vitro Half-Life (t₁/₂) in pHLM | 71 min |

| Microsomal Intrinsic Clearance (CLᵢₙₜ, ₘᵢ꜀ᵣ) | 9.8 µL/min/mg |

| Intrinsic Clearance (CLᵢₙₜ) | 4.3 mL/min/kg |

Metabolic stability data for 4-CEC determined in pooled human liver microsomes (pHLM). scispace.com

Urine and Plasma: The detection of 4-CEC and its metabolites in biofluids like urine and plasma is critical for toxicokinetic studies and clinical toxicology. scispace.comuni-saarland.de For plasma samples, a common preparation step is protein precipitation. This is often achieved by adding a threefold volume of cold acetonitrile containing formic acid to the plasma sample, followed by centrifugation to remove the precipitated proteins. uni-saarland.de

For urine samples, various extraction techniques can be applied. While simple "dilute-and-shoot" methods exist, more extensive cleanup may be required. One such method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an extraction and cleanup step using anhydrous magnesium sulfate (B86663) and primary secondary amine (PSA) to remove interferences before analysis by UHPLC-MS/MS. unb.br

Analysis of authentic human urine and plasma samples by LC-HRMS/MS and GC-MS has successfully identified the parent 4-CEC compound as well as several of its phase I and phase II metabolites. uni-saarland.descispace.com Key metabolic pathways include the reduction of the carbonyl group and the formation of glucuronide conjugates. scispace.com The parent compound, 4-CEC, is often one of the most abundant signals found in both plasma and urine, making it a primary target for screening procedures. scispace.com

Neuropharmacological Mechanisms of Action of 4 Chloroethcathinone Hydrochloride 4 Cec

Monoamine Transporter Interactions of 4-Chloroethcathinone (B12801267) Hydrochloride (4-CEC)

Research has characterized 4-CEC as having a "hybrid" or atypical profile of activity on monoamine transporters. nih.govresearchgate.netnih.gov It functions differently at the dopamine (B1211576) transporter compared to the serotonin (B10506) and norepinephrine (B1679862) transporters. This involves a combination of uptake inhibition and substrate-like releasing activity, which is determined by the specific transporter it interacts with. nih.gov

At the dopamine transporter (DAT), 4-CEC acts as a low-potency uptake inhibitor. nih.govnih.gov Critically, studies have demonstrated that 4-CEC does not function as a substrate at DAT, meaning it does not induce dopamine release. nih.govresearchgate.net This characteristic significantly differentiates it from classic stimulants like methamphetamine and other cathinones such as mephedrone (B570743) and 4-chloromethcathinone (4-CMC), which are potent dopamine releasers. nih.govwikipedia.org The lack of substrate activity at DAT is a defining feature of 4-CEC's neuropharmacological profile. nih.gov

Similar to its action at the DAT, 4-CEC is a low-potency uptake inhibitor at the norepinephrine transporter (NET). nih.govnih.gov However, unlike its interaction with DAT, 4-CEC does exhibit some substrate activity at NET. This activity is characterized as weak and only partially efficacious, meaning it is a less effective releaser of norepinephrine compared to other potent stimulants. nih.govresearchgate.net

The interaction of 4-CEC with the serotonin transporter (SERT) is markedly different from its activity at DAT and NET. It is a more potent inhibitor at SERT and, most notably, functions as a full and efficacious substrate. nih.govresearchgate.net This means 4-CEC effectively promotes the release of serotonin. nih.govnih.gov This pronounced serotonergic activity, combined with its limited action at catecholamine transporters, is a key aspect of its pharmacology. nih.gov The addition of a 4-chloro substituent to the cathinone (B1664624) structure is known to improve SERT potency. nih.gov

Neurotransmitter Release Potency of 4-Chloroethcathinone Hydrochloride (4-CEC)

The neurotransmitter releasing capacity of 4-CEC is inconsistent across the monoamine systems, underpinning its "hybrid" activity. nih.govnih.gov

Dopamine (DA) Release: 4-CEC displays no substrate activity at DAT and is therefore not a dopamine releaser. nih.govresearchgate.net

Norepinephrine (NE) Release: It is a weak, partial substrate at NET, inducing some norepinephrine release, but with low efficacy. nih.govresearchgate.net

Serotonin (5-HT) Release: 4-CEC is a fully efficacious substrate-type releaser at SERT, demonstrating a strong capacity to induce serotonin efflux. nih.govresearchgate.netnih.gov

This profile indicates a primary serotonergic mechanism of action, which contrasts with many other psychostimulants that are often more balanced or dopamine/norepinephrine dominant.

Comparative Pharmacology with Reference Stimulants and Other Cathinones

The distinct pharmacological profile of 4-CEC becomes clearer when compared with other psychoactive substances.

In comparison to mephedrone and its close analog 4-chloromethcathinone (4-CMC) , which are non-selective and potent substrates at DAT, NET, and SERT, 4-CEC is significantly different. nih.govnih.govwikipedia.org The structural change from a methyl group on the amine in 4-CMC to an ethyl group in 4-CEC results in a dramatic reduction of substrate activity at DAT and NET, while largely preserving the serotonin-releasing capability. nih.gov

When compared to traditional stimulants, 4-CEC's actions are also distinct. Cocaine is primarily a non-selective monoamine uptake inhibitor, while methamphetamine is a potent substrate-type releaser at all three transporters. nih.govnih.gov 4-CEC shares characteristics with both classes but combines them in a unique way: uptake inhibition at DAT with substrate activity at SERT. nih.govresearchgate.net Despite its low potency at DAT, some studies have shown that 4-CEC can generalize to the discriminative stimulus effects of cocaine and methamphetamine in rats, suggesting some overlap in its perceived effects. nih.govnih.govresearchgate.net

Finally, when contrasted with 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP) , another synthetic cathinone, the differences are also stark. 4-CαPPP acts as an uptake inhibitor at DAT and NET with very little activity at SERT and does not function as a releaser at any of the transporters. nih.govnih.gov This highlights how minor structural modifications within the synthetic cathinone class can lead to profoundly different neuropharmacological mechanisms.

Interactive Data Tables

Table 1: Monoamine Transporter Uptake Inhibition of 4-CEC and Related Compounds

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 4-CEC | 1014 ± 78 | 559 ± 57 | 542 ± 38 |

| 4-CMC | 91 ± 11 | 99 ± 18 | 169 ± 20 |

| Mephedrone | 769 ± 106 | 319 ± 40 | 600 ± 99 |

| Data derived from studies on rat brain synaptosomes and cells expressing human transporters. wikipedia.org |

Table 2: Monoamine Release Potency of 4-CEC and Related Compounds

| Compound | DAT Release (EC50 nM / Emax %) | NET Release (EC50 nM / Emax %) | SERT Release (EC50 nM / Emax %) |

| 4-CEC | No Release | Weak/Partial Release | Full Release |

| 4-CMC | 2890 / 83.5% | 1240 / 84.9% | 1980 / 124% |

| Mephedrone | 103 ± 16 | 83 ± 20 | 188 ± 22 |

| Emax values for 4-CMC are relative to methamphetamine. Data for 4-CEC release is qualitative based on available research. nih.govwikipedia.orgecddrepository.org |

Metabolism and Toxicokinetics of 4 Chloroethcathinone Hydrochloride 4 Cec in Preclinical Models

In Vitro Metabolic Pathways of 4-Chloroethcathinone (B12801267) Hydrochloride (4-CEC)

In vitro studies using models such as human and rat liver microsomes are instrumental in identifying the primary metabolic routes of 4-CEC. These investigations reveal a series of biotransformation reactions that the compound undergoes.

Phase I reactions introduce or expose functional groups on the parent molecule, generally making it more polar. For 4-CEC, the main Phase I metabolic pathways observed include N-deethylation, carbonyl reduction, hydroxylation, and the formation of carboxylic acids. researchgate.netmdpi.com

N-Deethylation: This process involves the removal of the ethyl group from the nitrogen atom of the 4-CEC molecule. researchgate.net

Carbonyl Reduction: The ketone group (carbonyl group) in the 4-CEC structure is reduced to a secondary alcohol. researchgate.net This is a common metabolic transformation for cathinones. nih.gov

Hydroxylation: A hydroxyl group (-OH) is added to the molecule. In the case of 4-CEC, hydroxylation has been observed to occur on the alkyl chain. researchgate.netnih.gov

Carboxylic Acid Formation: Further oxidation can lead to the formation of carboxylic acids. mdpi.com Studies have also shown that 4-CEC can be conjugated with dicarboxylic acids such as malonic, succinic, and glutaric acid. uni-saarland.de

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule. For 4-CEC, glucuronide conjugates of its metabolites have been identified. nih.govuni-saarland.defrontiersin.org Specifically, the hydroxylated metabolite of 4-CEC can undergo glucuronidation. frontiersin.org

Enzymes Involved in 4-Chloroethcathinone Hydrochloride (4-CEC) Metabolism

The biotransformation of 4-CEC is primarily mediated by a superfamily of enzymes known as Cytochrome P450 (CYP) monooxygenases. uni-saarland.de These enzymes are crucial for the Phase I metabolism of a vast array of foreign compounds. youtube.com In vitro studies have shown that a broad range of CYP isoforms are involved in the initial metabolic steps of 4-CEC. uni-saarland.de This is in contrast to some other synthetic cathinones where only a limited number of CYP enzymes are involved. uni-saarland.de

Metabolite Profiling and Identification Strategies for this compound (4-CEC)

The identification of 4-CEC metabolites is essential for developing reliable toxicological screening methods. The primary analytical technique used for this purpose is liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govresearchgate.net This powerful tool allows for the separation and identification of various metabolites present in biological samples and in vitro incubation mixtures. nih.govresearchgate.net In some studies, gas chromatography-mass spectrometry (GC-MS) has also been used to detect 4-CEC and some of its metabolites in urine. researchgate.net In total, nine metabolites of 4-CEC have been tentatively identified in human biosamples and in vitro incubations. uni-saarland.de

Metabolic Stability and Intrinsic Clearance Assessments of this compound (4-CEC) (in vitro)

Metabolic stability assays, typically conducted using pooled human liver microsomes (pHLM), are used to determine the susceptibility of a compound to metabolism. scispace.comsrce.hr These studies measure the rate of disappearance of the parent drug over time to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint). scispace.comsrce.hr

For 4-CEC, in vitro studies have shown it to be a low clearance compound. uni-saarland.descispace.com The in vitro half-life of 4-CEC has been determined to be between 85 and 105 minutes. scispace.com The calculated intrinsic clearance for 4-CEC was found to be between 5.7 and 7.0 mL/min/kg. scispace.com These findings suggest that 4-CEC is relatively stable against metabolic degradation compared to other synthetic cathinones that are classified as intermediate or high clearance compounds. scispace.comnih.gov

Table 1: In Vitro Metabolic Stability of 4-CEC

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Half-life (t1/2) | 85 - 105 min | scispace.com |

| Intrinsic Clearance (CLint) | 5.7 - 7.0 mL/min/kg | scispace.com |

Pharmacokinetic Aspects in Animal Models

Pharmacokinetic studies in animal models provide valuable information on the absorption, distribution, metabolism, and excretion of a compound in a living organism.

In a study using authentic human plasma samples, the concentration of 4-CEC was determined to be 1.9 ng/mL. uni-saarland.de Another study reported plasma concentrations ranging from 0.8 to 8.5 ng/mL. researchgate.net It is important to note that dosage and time of intake were unknown in these cases. uni-saarland.de

Regarding excretion, studies have shown that 4-CEC and its metabolites can be detected in urine. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-CEC |

| Cytochrome P450 | CYP |

| Uridine diphosphate (B83284) glucuronic acid | UDPGA |

Preclinical Behavioral and Neurobiological Investigations of 4 Chloroethcathinone Hydrochloride 4 Cec

In Vivo Animal Models of Locomotor Activity and Psychostimulant Effects

4-Chloroethcathinone (B12801267) (4-CEC) has been evaluated in rodent models to determine its effects on locomotor activity, a key indicator of its psychostimulant properties. nih.govnih.govresearchgate.net In studies using Swiss-Webster mice, 4-CEC was found to dose-dependently increase locomotor activity. nih.govnih.govresearchgate.net However, its efficacy was noted to be lower than that of other psychostimulants like cocaine and methamphetamine, reaching about 74% of the peak stimulant effects of methamphetamine. nih.govnih.govresearchgate.net While less potent than methamphetamine, 4-CEC's potency was comparable to that of cocaine. nih.govnih.govresearchgate.net The stimulant effects of 4-CEC were observed to begin within 10 minutes of administration and lasted for approximately two to three hours. nih.govnih.govresearchgate.net

Another study investigating halogenated methcathinone (B1676376) derivatives in C57BL/6J mice found that 4-CEC potently stimulated horizontal locomotor activity in a dose-dependent manner. springermedizin.de Significant stimulant effects were observed at doses of 10 mg/kg and 20 mg/kg. springermedizin.de The onset of these effects was immediate at these higher doses and lasted for a maximum of 100 minutes. springermedizin.de

| Animal Model | Effect | Comparison to Other Drugs | Duration of Effect |

|---|---|---|---|

| Swiss-Webster Mice | Dose-dependently increased locomotor activity. nih.govnih.govresearchgate.net | Less efficacious than methamphetamine (approx. 74% of peak effect), but equipotent with cocaine. nih.govnih.govresearchgate.net | 2-3 hours. nih.govnih.govresearchgate.net |

| C57BL/6J Mice | Potent, dose-dependent stimulation of horizontal locomotor activity. springermedizin.de | N/A | Up to 100 minutes. springermedizin.de |

Drug Discrimination Studies in Animal Models

Drug discrimination studies are a valuable tool for assessing the subjective effects of a substance by training animals to distinguish between the effects of a known drug and a saline solution. nih.govregulations.gov In these studies, 4-CEC has been shown to fully substitute for the discriminative stimulus effects of both methamphetamine and cocaine in Sprague-Dawley rats, although this full substitution sometimes occurred at doses that also significantly suppressed the rats' response rates. nih.govnih.govresearchgate.net

Notably, 4-CEC was the only compound among a group of four novel synthetic cathinones that fully substituted for the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA). nih.govnih.govresearchgate.net This suggests that 4-CEC may have subjective effects that are similar to those of MDMA. nih.gov The ability of 4-CEC to substitute for the discriminative stimulus effects of established psychostimulants like cocaine and methamphetamine provides evidence of its potential for abuse. nih.gov

| Training Drug | Result of 4-CEC Administration | ED₅₀ (mg/kg) |

|---|---|---|

| Methamphetamine | Full substitution. nih.govnih.govresearchgate.net | Not explicitly stated in the provided text. |

| Cocaine | Full substitution. nih.govnih.govresearchgate.net | Not explicitly stated in the provided text. |

| MDMA | Full substitution. nih.govnih.govresearchgate.net | 0.43 ± 0.04. nih.gov |

In Vitro Cellular and Tissue Studies with 4-Chloroethcathinone Hydrochloride (4-CEC)

In vitro studies using human neuronal and microglial cell lines have indicated that 4-CEC can have a negative impact on these cells. ulisboa.pt Further research on corneal endothelial cells (CECs) has been conducted to understand their in vitro characteristics and potential for transplantation, but this is not directly related to the neurobiological effects of 4-CEC. nih.govresearchgate.netnih.govresearchgate.netsivb.org One study did find that 4-CEC exhibited significant cytotoxicity at low concentrations in cellular assays. mdpi.com

Effects on Neuronal and Microglial Cell Lines

The in vitro effects of 4-Chloroethcathinone (4-CEC) have been investigated using various neuronal cell models to understand its impact at a cellular level. Studies have utilized human neuroblastoma cell lines, such as SH-SY5Y and NG108-15, to assess cytotoxicity and other neuronal parameters. mdpi.comresearchgate.netcespu.pt

In differentiated SH-SY5Y cells, which serve as a model for dopaminergic neurons, 4-CEC demonstrated a concentration-dependent cytotoxic effect. mdpi.com One study reported a lowest observed adverse effect level (LOAEL) of 0.1 mM for 4-CEC in these cells. mdpi.com In contrast, another study using NG108-15 neuroblastoma cells found that 4-CEC, along with Ethcathinone (Eth-Cat), did not affect cell viability at concentrations up to 500μM. researchgate.net This study also noted that 4-CEC did not significantly alter intracellular ATP levels up to 100μM or affect neurite outgrowth in differentiating NG108-15 cells at concentrations up to 10μM. researchgate.net

A comparative study on NG108-15 cells, differentiated into a cholinergic phenotype, evaluated 4-CEC against structurally related synthetic cathinones. cespu.pt This research found that cathinones with a chlorine atom at the para (4) position of the aromatic ring, such as 4-CEC and 4-chloromethcathinone (4-CMC), showed more pronounced cytotoxic effects, causing loss of cell viability at concentrations of 100 μM and higher. cespu.pt Furthermore, the study suggested that a longer N-alkyl substituent might increase cytotoxicity, as 4-CEC led to a greater loss of lysosomal integrity (50%) compared to 4-CMC (80%) at a 100 μM concentration. cespu.pt

Evidence also points to the impact of 4-CEC on microglial cells, the primary immune cells of the central nervous system. ulisboa.ptulisboa.pt While much of the detailed analysis comes from in vivo animal models where 4-CEC exposure promoted astrocyte and microglia reactivity, in vitro models have also been used to demonstrate the compound's negative effects on both human neuronal and microglial cell lines. ulisboa.ptulisboa.pt In vivo, this glial reactivity was associated with an increased expression of cytokines. ulisboa.pt

| Cell Line | Concentration | Observed Effect | Source |

|---|---|---|---|

| Differentiated SH-SY5Y (dopaminergic model) | 0.1 mM (LOAEL) | Significant cytotoxicity observed. | mdpi.com |

| Differentiated SH-SY5Y (dopaminergic model) | 0.05–5 mM | Concentration-dependent cytotoxicity. | mdpi.com |

| NG108-15 (neuroblastoma) | Up to 500µM | No effect on cell viability. | researchgate.net |

| NG108-15 (neuroblastoma) | Up to 10µM | No effect on neurite outgrowth. | researchgate.net |

| Differentiated NG108-15 (cholinergic model) | ≥100 μM | Significant reduction in cell viability. | cespu.pt |

| Differentiated NG108-15 (cholinergic model) | 100 μM | Greater loss of lysosomal integrity compared to 4-CMC. | cespu.pt |

| Human Microglial Cell Lines | Not Specified | Demonstrated negative impact in in vitro models. | ulisboa.ptulisboa.pt |

Cytotoxicity Mechanisms in Cell Models

Research into the cytotoxic mechanisms of 4-CEC in cellular models has identified several key pathways through which it exerts its toxic effects. These mechanisms primarily involve the induction of oxidative stress, mitochondrial dysfunction, and damage to lysosomal integrity. mdpi.comcespu.pt

A prominent mechanism is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comcespu.pt In differentiated NG108-15 cells, exposure to 4-CEC led to a significant increase in ROS/RNS formation, suggesting that oxidative stress is a key factor in its cytotoxicity. cespu.pt This aligns with findings in differentiated SH-SY5Y cells, where the most toxic chloro-cathinones were shown to increase ROS levels. mdpi.com

Mitochondrial dysfunction is another critical aspect of 4-CEC's toxicity. mdpi.com Studies have shown that exposure to cytotoxic concentrations of cathinones can cause depolarization of the mitochondrial membrane potential (MMP), which is a key indicator of mitochondrial damage and can lead to cell death. mdpi.com In SH-SY5Y cells, significant MMP depolarization was observed in cells treated with various cathinones. mdpi.com

Furthermore, 4-CEC has been shown to affect lysosomal integrity. A study using differentiated NG108-15 cells found that 4-CEC induced a significant reduction in lysosomal integrity, as measured by the neutral red uptake assay. cespu.pt

The chemical structure of cathinones plays a significant role in their cytotoxic potential. Studies have indicated that the presence and position of a halogen on the aromatic ring, as well as the length of the N-alkyl group, influence cytotoxicity. cespu.ptresearchgate.net For instance, cathinones with a chlorine atom at the para-position, like 4-CEC, exhibited more pronounced cytotoxic effects. cespu.pt Additionally, an increase in the length of the N-alkyl chain from a methyl group (as in 4-CMC) to an ethyl group (as in 4-CEC) appears to correlate with higher cytotoxicity, a property that may be related to increased lipophilicity. cespu.ptresearchgate.net

| Cytotoxicity Mechanism | Cell Model | Key Findings | Source |

|---|---|---|---|

| Oxidative Stress | Differentiated NG108-15 cells | Significant increase in ROS/RNS formation. | cespu.pt |

| Oxidative Stress | Differentiated SH-SY5Y cells | Most toxic cathinones were found to increase ROS levels. | mdpi.com |

| Mitochondrial Dysfunction | Differentiated SH-SY5Y cells | Significant depolarization of mitochondrial membrane potential (MMP). | mdpi.com |

| Lysosomal Damage | Differentiated NG108-15 cells | Significant reduction in lysosomal integrity. | cespu.pt |

| Structural Influence | Differentiated NG108-15 cells | Chlorine at the para-position and longer N-alkyl group (ethyl vs. methyl) increased cytotoxicity. | cespu.pt |

Structure Activity Relationships Sar Pertaining to 4 Chloroethcathinone Hydrochloride 4 Cec Analogs

Influence of β-Keto Moiety on Pharmacological Activity

A defining characteristic of the cathinone (B1664624) class is the β-keto moiety, which is structurally analogous to the β-keto group in amphetamine. nih.govnih.govresearchgate.net This functional group is a critical determinant of their stimulant properties. The presence of the β-keto group increases the polarity of the molecule compared to their amphetamine counterparts. researchgate.netmdpi.com

The reduction of this β-keto group to a hydroxyl group results in a significant decrease in potency at monoamine transporters. This structural modification underscores the importance of the β-keto group for the pharmacological activity of synthetic cathinones. mdpi.com For instance, the conversion of cathinone to cathine (B3424674) through the reduction of this group leads to a substance that is seven to ten times less bioactive. mdpi.com This highlights the essential role of the β-keto moiety in the mechanism of action of these compounds.

Impact of Para-Chloro Ring-Substitution on Transporter Interactions and Behavioral Effects

The substitution of a chlorine atom at the para-position of the phenyl ring, as seen in 4-chloroethcathinone (B12801267) (4-CEC), markedly alters the compound's interaction with monoamine transporters. Generally, para-chloro substitution enhances the relative potency at the serotonin (B10506) transporter (SERT). nih.govnih.gov This structural modification shifts the pharmacological profile from a primarily dopaminergic and noradrenergic agent to a more balanced one with significant serotonergic activity. nih.gov

This increased serotonergic activity has a corresponding impact on the behavioral effects of the compound. While dopaminergic and noradrenergic activity is often associated with stimulant effects, the enhanced serotonergic component can modulate these effects. acs.orgresearchgate.net For example, studies in mice have shown that while most cathinones stimulate locomotion, 4-chloro-N-ethylcathinone (4-CEC) was an exception, demonstrating how para-chloro substitution combined with other structural features can significantly alter behavioral outcomes. nih.gov

| Compound | Transporter Selectivity | Behavioral Effect Reference |

| Unsubstituted Cathinones | More potent at DAT and NET relative to SERT. nih.gov | Generally produce stimulant effects. nih.gov |

| Para-Chloro Substituted Cathinones | Augmented relative potency at SERT. nih.gov | Can produce varied behavioral effects, with some showing reduced stimulant properties. nih.gov |

N-Alkyl Chain Modifications and Their Correlation with Neurochemical Profiles

Modifications to the N-alkyl chain are a key factor in determining the neurochemical profile of synthetic cathinones. The length of this chain influences the compound's potency and selectivity at the monoamine transporters. frontiersin.org Increasing the length of the N-alkyl chain can augment the relative potency at SERT. nih.gov

Specifically, N-ethyl substituted cathinones often exhibit increased potency as dopamine (B1211576) uptake inhibitors compared to their N-methyl counterparts. frontiersin.org However, the combination of a para-chloro substitution and an N-ethyl group, as seen in 4-CEC, can lead to reduced releasing effects at NET and DAT. nih.gov This interplay between different structural modifications highlights the complexity of predicting the pharmacological profile of a given analog.

| N-Alkyl Substitution | Effect on Transporter Interaction |

| N-Methyl | Generally less potent at DAT compared to N-ethyl analogs. frontiersin.org |

| N-Ethyl | Often increases potency at DAT. frontiersin.org |

| Increased Chain Length | Can augment relative potency at SERT. nih.gov |

Comparative SAR Across the Synthetic Cathinone Class

The structure-activity relationships of 4-CEC are best understood within the broader context of the synthetic cathinone class. Several structural features are consistently important in determining the pharmacological profile:

β-Keto Group: Essential for the characteristic activity of cathinones. Its removal or modification generally reduces potency. nih.govmdpi.com

Ring Substitution: The position and nature of substituents on the phenyl ring are major determinants of transporter selectivity. Para-substitutions, such as the chloro-group in 4-CEC, tend to increase serotonergic activity. nih.govnih.gov In contrast, meta-substituted cathinones often show a higher DAT/SERT ratio, which correlates with increased psychostimulant effects in vivo. researchgate.net

N-Alkyl Chain: The length of the N-alkyl chain modulates potency, with N-ethyl substitutions often enhancing DAT inhibition. frontiersin.org

α-Carbon Chain: Increasing the length of the α-carbon chain has been shown to increase the affinity and potency of some cathinone sub-classes, like α-pyrrolidinophenones, at the dopamine transporter. nih.govnih.gov

These structure-activity relationships demonstrate that the pharmacological profile of a synthetic cathinone is a result of the complex interplay of its various structural components.

Forensic and Legal Implications of 4 Chloroethcathinone Hydrochloride 4 Cec

Detection and Identification in Seized Illicit Drug Samples

The unambiguous identification of 4-CEC in seized materials is a critical task for forensic laboratories. A variety of analytical techniques are employed to confirm the presence of this compound, often in complex mixtures. researchgate.netnih.gov

Commonly utilized methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography with a diode-array detector (LC-DAD), and Fourier-transform infrared spectroscopy (FTIR). researchgate.netnih.gov While GC-MS is a staple in forensic drug analysis, providing valuable chromatographic and mass fragmentation data, it has limitations in distinguishing between positional isomers of 4-CEC, such as 2-CEC and 3-CEC, due to their similar mass spectra. nih.govwikipedia.org

To overcome this, LC-DAD has proven to be a useful technique. Although there can be partial chromatographic overlap between the isomers, they exhibit distinguishable UV spectra, allowing for their differentiation. nih.gov Gas chromatography-chemical ionization-mass spectrometry (GC-CI-MS) is considered a superior method as each isomer produces a unique fragmentation pattern, facilitating easier identification. nih.gov

FTIR spectroscopy can also provide confirmative structural information, with each regioisomer displaying a distinctive pattern. However, this technique typically requires a high degree of purity in the sample. researchgate.netnih.gov For complex or impure samples, a combination of these analytical methods is often necessary to ensure accurate and reliable identification of 4-CEC. researchgate.netnih.gov

Table 1: Analytical Techniques for the Identification of 4-CEC

| Analytical Technique | Principle | Advantages for 4-CEC Detection | Limitations for 4-CEC Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. | Widely available in forensic laboratories; provides retention time and mass spectral data. wikipedia.orgnih.gov | Difficulty in distinguishing between positional isomers (e.g., 2-CEC, 3-CEC) due to similar mass spectra. nih.gov |

| Liquid Chromatography-Diode Array Detector (LC-DAD) | Separates compounds based on their polarity and detects them using UV-visible spectroscopy. | Can differentiate isomers based on their unique UV spectra, even with partial chromatographic overlap. nih.govmdpi.com | May not provide definitive structural information alone. researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups in a molecule based on the absorption of infrared radiation. | Provides confirmative structural information and distinctive patterns for each isomer. nih.govbohrium.com | Requires high sample purity for accurate results. nih.gov |

| Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) | A softer ionization technique than standard GC-EI-MS, often preserving the molecular ion. | Produces unique fragmentation patterns for each isomer, allowing for easier identification. nih.gov | Less common in routine laboratories compared to GC-EI-MS. |

Prevalence and Trends of 4-Chloroethcathinone (B12801267) Hydrochloride (4-CEC) in the Illicit Drug Market

4-CEC has been identified in seized drug samples across Europe and the United States, indicating its circulation within the illicit drug market. nih.govulisboa.pt While not as prevalent as some other synthetic cathinones, its presence is a cause for concern for law enforcement and public health agencies. nih.gov

Data from a Spanish drug checking service between June 2014 and October 2016 provides a snapshot of its prevalence in a specific user population. During this period, 4-CEC was detected in 5 of the 1,471 samples containing a new psychoactive substance (NPS) that were analyzed. regulations.govnih.gov These samples were often sold as other substances, such as 3-MMC, MDMA, or ketamine, highlighting the issue of misrepresentation in the illicit market. regulations.gov

In the United Kingdom, the Forensic Early Warning System (FEWS) has also reported the detection of 4-CEC. In one instance, it was found in trace amounts alongside other substances. www.gov.uk While detailed statistics on the number of seizures are not always readily available, the consistent appearance of 4-CEC in forensic laboratory casework and drug checking services points to its established, albeit not dominant, position in the NPS market. researchgate.netnih.gov The emergence of 4-CEC gained some popularity after its analogue, 4-chloromethcathinone (4-CMC), was banned in China around 2015. ulisboa.pt

Table 2: Prevalence of 4-CEC in a Spanish Drug Checking Service (June 2014 - October 2016)

| Substance | Number of Samples Detected | Percentage of NPS Samples |

| 4-Chloroethcathinone (4-CEC) | 5 | 0.34% |

| Clephedrone (4-CMC) | 29 | 1.97% |

| Brephedrone (4-BMC) | 8 | 0.54% |

| 4-CMC and 4-BMC (together) | 2 | 0.14% |

| Total NPS Samples Analyzed | 1471 | 100% |

Source: Grifell et al., 2017 regulations.gov

Legislative Control and Scheduling Status (National and International)

The legal status of 4-CEC varies by jurisdiction, reflecting the ongoing effort by authorities to control the proliferation of new psychoactive substances.

In the United Kingdom , 4-CEC is controlled as a Class B substance under the Misuse of Drugs Act 1971. www.gov.uk This classification places it in the same category as substances like amphetamine and cannabis, with significant penalties for possession and supply. www.gov.uk

In the United States , the legal status of 4-CEC is not uniform at the federal level, but some states have taken action. For example, in Virginia , 4-Chloroethcathinone is listed as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use. virginia.gov The related compound, 4-chloromethcathinone (4-CMC), has been proposed for placement in Schedule I at the federal level, partly to meet obligations under the 1971 Convention on Psychotropic Substances. federalregister.gov

At the international level , the United Nations has taken steps to control related synthetic cathinones. The Commission on Narcotic Drugs (CND) voted to place 4-CMC in Schedule II of the 1971 Convention on Psychotropic Substances in March 2020. regulations.gov While this does not automatically place 4-CEC under international control, it signals a growing recognition of the potential harms of chlorinated cathinone (B1664624) derivatives.

The European Union monitors new psychoactive substances through the EU Early Warning System. While there is no EU-wide ban specifically naming 4-CEC, many member states have national legislation that controls synthetic cathinones as a class of substances. For instance, Portugal controls 4-CEC under its national drug laws. nih.gov

Challenges in Forensic Analysis and Drug Checking Services

The analysis of 4-CEC presents several challenges for both forensic laboratories and drug checking services, primarily due to the existence of positional isomers. researchgate.netnih.gov

A major difficulty lies in the differentiation of 4-CEC from its isomers, such as 2-CEC and 3-CEC. As previously mentioned, standard GC-MS analysis often fails to distinguish between these compounds due to their identical molecular mass and similar fragmentation patterns. nih.gov This is a significant issue as the legal status and pharmacological effects can differ between isomers. uva.nl To address this, laboratories must employ more advanced or complementary techniques like LC-DAD, GC-CI-MS, or FTIR, which can be more time-consuming and costly. nih.govmdpi.com

The lack of certified reference materials for all possible isomers can also hinder accurate identification. researchgate.net Forensic laboratories and drug checking services rely on these standards to confirm the identity of a substance found in a sample.

For drug checking services, which often operate with more limited resources and a need for rapid turnaround times, the challenges are amplified. nih.govtedinetwork.org While some services have access to sophisticated instrumentation, many rely on less definitive methods. nih.gov The inability to definitively distinguish between similar compounds like 3-CEC and 4-CEC can lead to providing less precise information to service users, potentially impacting their safety. nih.gov The continuous emergence of new NPS, including novel cathinone derivatives, further complicates the analytical landscape, requiring constant updates to analytical methods and reference libraries. mdpi.com

Research Gaps and Future Directions in 4 Chloroethcathinone Hydrochloride 4 Cec Research

Elucidation of Comprehensive Pharmacological Profiles and Receptor Selectivity

A primary area for future research is the detailed characterization of 4-CEC's pharmacological profile. While it is known to be a synthetic cathinone (B1664624) with stimulant properties, its precise mechanism of action and receptor binding affinities require further elucidation.

Initial studies indicate that 4-CEC is a low-potency uptake inhibitor at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), but acts as a substrate at the serotonin (B10506) transporter (SERT). nih.gov In vivo studies in rats have shown that 4-CEC can fully substitute for the discriminative stimulus effects of methamphetamine and cocaine, suggesting a significant potential for abuse. nih.gov However, it was less efficacious in producing locomotor stimulant effects compared to methamphetamine. nih.govresearchgate.net Notably, 4-CEC was the only one of four tested novel cathinones to fully substitute for MDMA in drug discrimination studies. nih.govnih.gov

Future research should focus on comprehensive in vitro binding and functional assays across a wide range of CNS receptors and transporters to create a complete receptor selectivity profile. This will help to understand its unique psychoactive effects and differentiate it from other synthetic cathinones. Structure-activity relationship (SAR) studies have shown that para-substitution on the phenyl ring, as seen in 4-CEC, can significantly influence activity at monoamine transporters. nih.gov Specifically, a chloro-substitution at the para position tends to increase potency at SERT. nih.gov Further investigation into how the combination of the 4-chloro group and the N-ethyl group specifically impacts transporter interactions is crucial. nih.gov

Table 1: In Vitro Monoamine Transporter Activity of 4-CEC

| Transporter | Activity | Potency |

| Dopamine Transporter (DAT) | Uptake Inhibitor | Low |

| Norepinephrine Transporter (NET) | Uptake Inhibitor | Low |

| Serotonin Transporter (SERT) | Substrate (Releaser) | - |

Data compiled from in vitro studies on rat brain synaptosomes. nih.gov

Advanced Metabolomic Studies in Diverse Preclinical Systems

Understanding the metabolism of 4-CEC is critical for interpreting its pharmacological and toxicological effects. Preliminary studies using human urine and blood samples, as well as in vitro models like human liver microsomes (HLM) and S9 fractions, have begun to map its metabolic pathways. researchgate.net

A total of 47 metabolites of 4-CEC and other synthetic cathinones have been identified in patient samples and in vitro incubations. researchgate.net The main phase I metabolic reactions for 4-CEC include the reduction of the carbonyl group and N-deethylation. researchgate.net Phase II metabolism involves glucuronidation and conjugation with dicarboxylic acids such as malonic, succinic, and glutaric acid. uni-saarland.de The metabolic stability of 4-CEC has been assessed in pooled human liver microsomes, classifying it as a low clearance compound. uni-saarland.de

However, more advanced metabolomic studies in diverse preclinical systems are needed. The use of models like zebrafish larvae, which have shown promise for studying the metabolism of other NPS, could provide a more comprehensive picture of in vivo metabolism. researchgate.net Comparative studies using different preclinical models (e.g., rats, mice, non-human primates) alongside human-derived in vitro systems would help to identify species-specific differences in metabolism and improve the extrapolation of animal data to humans.

Table 2: Major Identified Metabolic Pathways of 4-CEC

| Phase | Reaction Type | Description |

| Phase I | Carbonyl Reduction | The ketone group is reduced to a secondary alcohol. |

| Phase I | N-deethylation | The ethyl group is removed from the nitrogen atom. |

| Phase II | Glucuronidation | Addition of a glucuronic acid moiety. |

| Phase II | Dicarboxylic Acid Conjugation | Conjugation with acids like malonic, succinic, and glutaric acid. |

Data sourced from in vitro and in vivo human metabolism studies. researchgate.netuni-saarland.de

Long-Term Neurobiological Effects in Animal Models

The long-term neurobiological consequences of 4-CEC exposure are a significant concern that requires in-depth investigation. A single binge-like exposure to 4-CEC in mice has been shown to cause immediate and sustained cognitive dysfunction, including impairments in learning and memory that persist for at least six months. cespu.ptcespu.pt These cognitive deficits were accompanied by anxiolytic-like behavior and increased apathy. cespu.ptcespu.pt

The study also revealed that adolescent mice appear to be more susceptible to the long-term cognitive impacts of 4-CEC than adult mice. cespu.ptcespu.pt Furthermore, a binge-like administration of 4-CEC was found to alter the expression of monoamine transporters in the brain, suggesting a potential mechanism for its neurotoxic effects. ulisboa.pt

Future research should expand on these findings by examining a broader range of neurobiological endpoints. This includes detailed investigations into neuroinflammation, oxidative stress, and alterations in synaptic plasticity following chronic administration of 4-CEC in animal models. Longitudinal studies are necessary to track the progression of these effects and to determine the potential for recovery.

Development of Novel Detection and Quantitation Methods

The continuous emergence of NPS like 4-CEC presents a challenge for forensic and clinical laboratories, necessitating the development of rapid and reliable detection methods. ulusofona.pt Current methods for the detection and quantification of 4-CEC in biological samples such as whole blood primarily rely on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS). researchgate.netulusofona.pt

A validated GC-MS method for the quantification of 4-CEC in whole blood has been established, with a lower limit of quantification (LLOQ) of 25 ng/mL. ulusofona.ptnih.gov However, this method also noted that 4-CEC was the least stable of the four cathinones tested under various storage conditions. ulusofona.ptnih.gov

There is a growing need for novel, sensitive, and selective assays. One promising approach involves the use of carbon dots (C-dots) as fluorescent nanosensors. researchgate.net C-dots prepared from L-arginine have been used to quantify 4-CEC in aqueous solutions and on C-dot-functionalized papers (CDFPs). royalsocietypublishing.orgroyalsocietypublishing.org This system shows potential for the high-throughput screening of 4-CEC and its analogs, even in field settings. royalsocietypublishing.org Further research should focus on optimizing these novel methods and validating them for use with various biological matrices.

Table 3: Analytical Methods for 4-CEC Detection

| Technique | Matrix | Limit of Detection (LOD) / Quantitation Limit |

| GC-MS | Whole Blood | 25 ng/mL (LOD) |

| C-dot Functionalized Paper | Aqueous Solution | 0.14 mM |

Data from published analytical methodology studies. ulusofona.ptnih.govroyalsocietypublishing.orgroyalsocietypublishing.org

Predictive Toxicology Modeling Based on Structure-Activity Relationships

Predictive toxicology, utilizing computational models like quantitative structure-activity relationship (QSAR) analysis, is a valuable tool for assessing the potential risks of emerging NPS. mdpi.comnih.gov For synthetic cathinones, SAR studies have begun to reveal how specific structural modifications influence their pharmacological and toxicological properties. nih.govacs.org

For instance, para-substitution on the cathinone scaffold is known to impact selectivity between DAT and SERT, with larger substituents generally favoring SERT interaction. nih.govacs.org The presence of a 4-chloro substituent, as in 4-CEC, has been shown to increase potency at SERT. nih.gov Combining this with an N-ethyl group, as in 4-CEC, has been observed to reduce the releasing effects at NET and DAT. nih.gov

Future research should focus on developing and validating robust QSAR models specifically for chlorinated and other halogenated synthetic cathinones. These models can help predict the toxicity of newly identified analogs based on their chemical structure, enabling a more proactive approach to risk assessment. In silico tools can be used to forecast various toxicity endpoints, aiding both clinical and forensic toxicologists. mdpi.com

Understanding the Synthetic Landscape and Emerging Analogs

The landscape of synthetic cathinones is constantly evolving, with clandestine laboratories frequently producing new analogs to circumvent legal controls. nih.govspringermedizin.de 4-CEC itself was first reported in 2015 and seized in Europe the following year. nih.gov A common synthetic route for 4-CEC involves the reaction of 4-chloro-2-bromopropiophenone with ethylamine.

It is crucial to monitor the synthetic landscape to identify emerging analogs of 4-CEC and other cathinones. springermedizin.de Many new derivatives are structurally similar to previously popular compounds. springermedizin.de For example, a wide array of cathinone analogs with different substitutions on the phenyl ring, alkyl side chain, and amino group have been identified. mdpi.com Understanding the structure of these new analogs is the first step in predicting their potential effects.

Continued surveillance of the illicit drug market, coupled with the rapid structural elucidation of new compounds, is essential. www.gov.uk This information, when integrated with predictive toxicology models and pharmacological studies, can help public health and law enforcement agencies to stay ahead of the curve in addressing the challenges posed by emerging NPS.

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural identity of 4-CEC HCl in seized drug samples?

To confirm the identity and purity of 4-CEC HCl, researchers typically employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, gas chromatography–mass spectrometry (GC-MS) in positive electron ionization mode, and liquid chromatography–mass spectrometry (LC-MS) in positive electrospray ionization mode. X-ray crystallography is critical for resolving the compound’s racemic nature and confirming its crystalline structure . For forensic identification, tandem mass spectrometry (MS/MS) and in-source collision-induced dissociation (IS-CID) are used to compare spectral similarities and validate detection protocols .

Q. What synthetic routes are commonly used to produce 4-CEC HCl, and what intermediates are critical for quality control?

A standard synthesis involves reacting 4-chloro-2-bromopropiophenone with ethylamine, yielding racemic 4-CEC HCl. Key intermediates include the brominated precursor and the free base form of 4-CEC. Researchers must monitor reaction conditions (e.g., solvent purity, temperature) to minimize byproducts like unreacted starting materials or halogenated impurities. Post-synthesis, purification via recrystallization or chromatography ensures high purity (>95%), validated by NMR and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when detecting 4-CEC HCl in complex matrices?

Discrepancies in GC-MS vs. LC-MS results may arise from matrix interference or ionization efficiency. To address this, use orthogonal methods:

Q. What methodologies optimize the detection limits of 4-CEC HCl in aqueous solutions for forensic or environmental monitoring?

Photoluminescent probes, such as CdSe/ZnS quantum dots (QDs) functionalized with carbon dots (C-dots), achieve a limit of detection (LOD) of 1.73 mM. The sensing mechanism relies on electron transfer from the β-conjugated keto group of 4-CEC to the QDs, quenching photoluminescence. For on-site screening, paper-based sensors (C-dot-functionalized) provide rapid, cost-effective detection with linearity between 2.5–15 mM. Adjusting pH to 7.0 enhances selectivity against interferents like cocaine or heroin .

Q. How does pH influence the selectivity of photoluminescent probes for 4-CEC HCl detection?

At pH 7.0, the protonation state of 4-CEC’s amine group facilitates electron transfer to CdSe/ZnS QDs, maximizing quenching efficiency. At pH 11, deprotonation reduces this interaction, but cathinones with ester groups may still be detected. Calibration curves should be pH-specific to account for these variations. For mixed samples, coupling pH-adjusted assays with principal component analysis (PCA) improves discrimination .

Q. What strategies validate the racemic nature of 4-CEC HCl in crystallographic studies?

X-ray crystallography reveals the compound’s enantiomeric composition by analyzing the spatial arrangement of the chloro and ethylamine substituents. Racemic mixtures form centrosymmetric space groups (e.g., P-1), confirmed by Flack parameters. For unresolved mixtures, chiral chromatography (e.g., using amylose-based columns) separates enantiomers, with detection via polarimetry or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.